Dichlormezanone

Description

Historical Context of Discovery and Early Preclinical Investigations

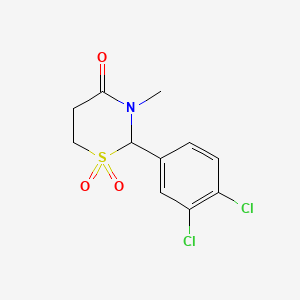

The development and early research into Dichlormezanone (B1619738) are primarily attributed to the work of Surrey and colleagues. This compound, chemically identified as 2-(3,4-dichlorophenyl)-3-methyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1,1-dioxide, emerged from research into the 1,3-thiazin-4-one scaffold nih.govnih.gov. This compound was recognized for its properties as a muscle relaxant and was also noted for potential anti-anxiety effects, similar to its structural relative, Chlormezanone (B1668783) nih.govnaturalspublishing.comsemanticscholar.org. Early studies indicated that the sulfone derivatives within this chemical family, such as this compound, demonstrated enhanced biological activity when compared to their corresponding sulfide (B99878) precursors nih.govnih.gov. The chemical identity of this compound is further characterized by its molecular formula C₁₂H₁₂Cl₂N₂O₃S and a molecular weight of approximately 339 g/mol ontosight.ai.

Research Significance of 1,3-Thiazin-4-one Heterocycles in Medicinal Chemistry

The 1,3-thiazin-4-one nucleus represents a significant heterocyclic scaffold in medicinal chemistry, underpinning a wide array of compounds with diverse pharmacological activities benthamdirect.compharmacophorejournal.com. Derivatives incorporating this structure have been extensively studied for their potential therapeutic applications, exhibiting a broad spectrum of biological effects. These include antimicrobial, antibacterial, antifungal, and antiviral properties, making them candidates for addressing infectious diseases naturalspublishing.compharmacophorejournal.comontosight.aisaudijournals.comnanobioletters.com.

Beyond antimicrobial actions, 1,3-thiazin-4-one derivatives have demonstrated anti-inflammatory, analgesic, antipyretic, and antitumor activities pharmacophorejournal.comsaudijournals.comnanobioletters.com. The versatility of this scaffold is further highlighted by its presence in compounds with sedative, hypnotic, tranquilizing, and anticonvulsant properties naturalspublishing.combenthamdirect.compharmacophorejournal.com. Some derivatives have also shown promise in areas such as neuroprotection and potential applications in treating conditions like Alzheimer's disease through mechanisms like BACE1 inhibition benthamdirect.com. The specific substitution patterns on the 1,3-thiazin-4-one ring, such as the presence of chloro groups on phenyl substituents, can significantly influence and enhance certain activities, like antibacterial efficacy naturalspublishing.com. The recognition of these diverse biological profiles underscores the ongoing research interest in synthesizing and evaluating novel 1,3-thiazin-4-one derivatives as potential pharmaceutical agents benthamdirect.com.

Structure

3D Structure

Properties

CAS No. |

114676-27-6 |

|---|---|

Molecular Formula |

C11H11Cl2NO3S |

Molecular Weight |

308.2 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one |

InChI |

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

FTBWWORDOHNJDB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation in Research

Synthetic Methodologies for Dichlormezanone (B1619738) and Analogous Thiazine (B8601807) Derivatives

The construction of the thiazine ring system, the core structure of this compound, involves various synthetic strategies. While specific optimization details for this compound are often rooted in historical literature, general approaches to thiazine synthesis provide a framework for understanding its preparation and that of its analogues.

The synthesis of this compound was first reported by Surrey et al. in 1958 researchgate.netsemanticscholar.org. Conventional synthetic routes for thiazine derivatives often involve condensation reactions, cyclizations, and other organic transformations designed to form the six-membered ring containing nitrogen and sulfur atoms. For instance, the synthesis of related 1,3-thiaza-4-one heterocycles can involve the condensation of imines with thioacids semanticscholar.org. Research into analogous compounds, such as bis acs.orgnih.govdithiolo acs.orgacs.orgthiazines, utilizes reagents like disulfur (B1233692) dichloride (S₂Cl₂) with tertiary amines to construct complex fused thiazine ring systems acs.orgnih.govbris.ac.uk. Optimization efforts in these syntheses typically focus on improving yields, enhancing selectivity for the desired product, reducing reaction times, and employing milder reaction conditions semanticscholar.orgbris.ac.uk. For example, the comparison of microwave versus classical thermal methods for synthesizing certain thiazine derivatives has shown significant improvements in time, selectivity, yield, and purity researchgate.net.

Table 1: General Synthetic Approaches for Thiazine Derivatives

| Reaction Type/Reagent | Typical Starting Materials | Resulting Thiazine System | Key Observations/Considerations | References |

| Condensation | Imines, Thioacids | 1,3-Thiaza-4-ones | Ring size influences reaction rate; N-aryl vs. N-alkyl groups impact condensation semanticscholar.org | semanticscholar.org |

| Cyclization | Aminothiols, Disulfides, S₂Cl₂ | Bis acs.orgnih.govdithiolo acs.orgacs.orgthiazines | One-pot synthesis possible; reaction pathways explored acs.orgnih.govbris.ac.uk | acs.orgnih.govbris.ac.uk |

| Hydrogenation/Functionalization | Precursors with appropriate functional groups | Various Thiazine derivatives | Specific functionalization steps needed to achieve target structure google.com | google.com |

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. While specific derivatization strategies for this compound are not extensively detailed in the provided literature, the general approach involves systematically altering specific parts of the molecule (e.g., substituents on the ring, functional groups) and evaluating the impact on biological targets. For other classes of heterocycles, such as quinazolines or riminophenazines, SAR studies involve synthesizing a variety of analogues to identify key structural features responsible for desired activity uclv.edu.cunih.govmdpi.com. These studies often guide the design of new compounds with improved efficacy or altered pharmacological profiles.

Spectroscopic and Crystallographic Analysis

The definitive characterization of this compound and related thiazine compounds relies heavily on a suite of analytical techniques that probe molecular structure, connectivity, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within a molecule, respectively, aiding in the confirmation of functional groups, the number of unique atoms, and their connectivity. For thiazine derivatives, specific NMR signals, such as the proton at the C2 position, can be particularly useful for distinguishing between different compounds or ring sizes semanticscholar.orgresearchgate.net. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) further enhance structural determination by revealing through-bond and through-space correlations between nuclei nih.govresearchgate.netnih.gov.

Table 2: Information Gained from NMR Spectroscopy for Thiazine Derivatives

| NMR Technique | Information Provided | Relevance to Thiazines | References |

| ¹H NMR | Proton environments, chemical shifts, coupling patterns | Identifies types of protons (e.g., CH₂, CH₃, aromatic), their positions, and neighbors. Signal at C2 can be diagnostic semanticscholar.orgresearchgate.net. | semanticscholar.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.com |

| ¹³C NMR | Carbon environments, chemical shifts | Reveals the carbon skeleton, including quaternary carbons and those bearing heteroatoms. C4 signals can differentiate fused systems semanticscholar.orgresearchgate.net. | semanticscholar.orgresearchgate.netnih.govnih.govresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations between nuclei | Confirms connectivity, aids in assigning complex spectra, and elucidating intricate ring systems nih.govresearchgate.netnih.gov. | nih.govresearchgate.netnih.gov |

Infrared (IR) spectroscopy is invaluable for identifying the presence of specific functional groups through their characteristic vibrational frequencies. For thiazine derivatives, the carbonyl group (C=O) at the C4 position typically exhibits a strong absorption band in the IR spectrum, which can be a key identifier and differentiator between related structures semanticscholar.orgresearchgate.netlac-bac.gc.ca. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated pi systems. While UV-Vis spectroscopy can offer insights into the presence of chromophores and is used for compound identification, it is generally considered a less specific technique for detailed structural elucidation compared to IR or NMR libretexts.org. However, combined with NMR and IR data, UV-Vis spectra contribute to a comprehensive characterization semanticscholar.orgresearchgate.netnih.gov.

Table 3: Spectroscopic Signatures in Thiazine Identification

| Spectroscopic Technique | Key Functional Group/Feature Identified | Typical Spectral Region/Observation | Relevance to Thiazines | References |

| IR Spectroscopy | Carbonyl (C=O) stretch | ~1650-1750 cm⁻¹ | Strong absorbance at C4 carbonyl is diagnostic semanticscholar.orgresearchgate.netlac-bac.gc.ca. | semanticscholar.orgresearchgate.netnih.govlac-bac.gc.ca |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems | Absorption maxima (λmax) | Provides information on chromophores; can help distinguish compounds semanticscholar.orgresearchgate.netlibretexts.org. | semanticscholar.orgresearchgate.netlibretexts.orgresearchgate.net |

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of crystalline compounds. It provides unparalleled detail regarding bond lengths, bond angles, and molecular conformation in the solid state. For thiazine ring systems, X-ray crystallography has revealed diverse conformations, including folded structures and "sofa" or "half-chair" arrangements of the six-membered ring acs.orgnih.govbris.ac.ukresearchgate.net. Studies on related fused thiazine systems have shown how the ring system can be folded out of planarity acs.orgbris.ac.uk, and how substituents influence these conformations researchgate.net. This technique is essential for unambiguously confirming the structure of newly synthesized compounds and understanding how molecular geometry might relate to biological activity.

Table 4: Insights from X-ray Crystallography for Thiazine Ring Systems

| Structural Aspect Determined | Typical Findings in Thiazine Systems | Significance for Research | References |

| Molecular Geometry | Precise bond lengths, bond angles, dihedral angles | Fundamental for understanding molecular shape and electronic distribution. | acs.orgbris.ac.ukresearchgate.netresearchgate.net |

| Ring Conformation | Planar, folded, "sofa," "half-chair" conformations observed in various thiazine ring systems acs.orgnih.govbris.ac.ukresearchgate.net. | Reveals how the molecule occupies space, influencing intermolecular interactions and potential receptor binding. | acs.orgnih.govbris.ac.ukresearchgate.net |

| Crystal Packing | Arrangement of molecules in the crystal lattice, intermolecular forces (e.g., hydrogen bonding) | Can provide clues about solid-state properties and potential interactions in biological environments. | bris.ac.uk |

| Absolute Configuration | Determination of stereochemistry at chiral centers | Crucial for understanding enantioselective biological activity. | researchgate.netmdpi.com |

Compound List

this compound

Bis acs.orgnih.govdithiolo acs.orgacs.orgthiazines

acs.orgnih.govDithiolo acs.orgacs.orgthiazine

Imidazo[5,1-c] acs.orgacs.orgthiazine ring system

Tetrahydro-3-methyl-4[(5-nitrofurfurylidene)amino]-2H-thiazine 1,1-dioxide (Nifurtimox)

2,3-Diphenyl-1,3-thiaza-4-one heterocycles

2,3-Diaryl-1,3-thiazolidin-4-ones

1,3-Thiaza-4-one heterocycles

1,3-Thiazin-4-ones

1,3-Thiazolidin-4-ones

1,3-Thiazepan-4-ones

Pyrido[1,2-a]benzimidazole-2,4-dione

Cephalosporins (general class)

Cefdinir

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features Influencing Preclinical Activity

SAR studies on benzoxazinone derivatives aim to identify the specific structural characteristics of a compound that are associated with its biological activity. These studies involve synthesizing a series of analogues with systematic modifications to the core benzoxazinone scaffold and evaluating their preclinical activity.

For benzoxazinone derivatives, key structural features that have been shown to influence their biological activity include the nature and position of substituents on the aromatic ring and modifications to the heterocyclic ring. For instance, in studies of benzoxazinone derivatives as potential inhibitors of various enzymes, the presence of specific functional groups at particular positions has been found to be critical for activity.

Table 1: Influence of Structural Modifications on the Preclinical Activity of Benzoxazinone Derivatives

| Structural Modification | Position of Modification | Observed Effect on Preclinical Activity |

| Introduction of a halogen atom | Aromatic Ring | Can enhance binding affinity to target proteins through halogen bonding. |

| Addition of a bulky hydrophobic group | Heterocyclic Ring | May increase potency by occupying a hydrophobic pocket in the target's active site. |

| Variation of the substituent at the nitrogen atom | Heterocyclic Ring | Can modulate the compound's pharmacokinetic properties and target selectivity. |

| Alteration of the carbonyl group | Heterocyclic Ring | Can impact the compound's ability to form hydrogen bonds with the target receptor. |

These general findings from related compounds suggest that the dichloro substitutions on the phenyl ring of dichlormezanone (B1619738) are likely crucial for its activity, potentially influencing its electronic properties and ability to interact with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with the observed activity.

For classes of compounds like benzoxazinones, various QSAR methodologies have been employed to predict their activity and guide the design of new, more potent analogues. These methodologies often involve the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of this compound analogues might reveal that specific electronic and steric parameters are critical for their muscle relaxant activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzoxazinone Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area, shape indices | Influences how the molecule fits into the binding site of a target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the compound's ability to cross cell membranes and reach its target. |

| Topological | Connectivity indices, Wiener index | Describes the branching and overall shape of the molecule. |

In Silico Approaches to Molecular Design and Target Interaction Prediction

In silico methods, which are computational techniques, play a crucial role in modern drug discovery by enabling the design of new molecules and the prediction of their interactions with biological targets. These approaches are particularly valuable when experimental data is limited.

For a compound like this compound, in silico studies could be employed to:

Identify Potential Biological Targets: By using reverse docking or pharmacophore-based screening, it is possible to search databases of known protein structures to identify potential binding partners for this compound. This can provide insights into its mechanism of action.

Predict Binding Modes: Molecular docking simulations can be used to predict how this compound might bind to a specific target protein at the atomic level. This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding affinity.

Guide the Design of New Analogues: By understanding the predicted binding mode, medicinal chemists can rationally design new analogues with modifications that are expected to improve binding affinity and, consequently, biological activity.

Table 3: Overview of In Silico Techniques and Their Applications

| In Silico Technique | Description | Application in this compound Research |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To visualize the binding of this compound to its putative target and identify key interactions. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To design new molecules with similar activity to this compound by mimicking its pharmacophoric features. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability of a ligand-protein complex. | To assess the stability of the predicted binding mode of this compound in a dynamic environment. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | To evaluate the drug-likeness of potential this compound analogues early in the design process. |

Preclinical Pharmacological Research

Investigation of Molecular and Cellular Mechanisms of Action

Preclinical research into dichlormezanone (B1619738) has focused on elucidating its effects at the molecular and cellular levels to understand its pharmacological activity.

Ligand-Receptor Interaction Studies in Model Systems

The primary molecular target of this compound has been identified through ligand-receptor binding studies. This research indicates that this compound interacts with the central nervous system by binding to the benzodiazepine (B76468) site of GABA-A receptors. hellobio.comtocris.com It is understood to function as a positive allosteric modulator. hellobio.comdrugbank.com This interaction does not activate the receptor directly but enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). drugbank.compatsnap.com By binding to this allosteric site, this compound potentiates the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. drugbank.comnih.gov

Enzyme Modulation and Biochemical Pathway Analysis

Investigations into the interaction of this compound with specific enzymes have primarily centered on those involved in its metabolism. Studies have shown that the compound interacts with and is degraded by rat liver microsomes, which contain a variety of drug-metabolizing enzymes. hellobio.com While its biotransformation pathways are well-documented, extensive research detailing its modulatory effects on other specific enzymatic systems or broader biochemical pathways has not been a primary focus in the available scientific literature. The main enzymatic interactions reported are linked to its metabolic clearance rather than its primary mechanism of action.

Cellular Signaling Cascade Investigations

The cellular signaling effects of this compound are a direct consequence of its interaction with the GABA-A receptor. The potentiation of GABA's effect on its receptor, which is a ligand-gated ion channel, leads to an increased influx of chloride ions into the neuron. patsnap.com This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This depression of polysynaptic reflexes in the spinal cord is a prominent effect observed in preclinical models. nih.gov This action effectively dampens neuronal excitability, which is the core cellular mechanism underlying its pharmacological effects on the central nervous system. patsnap.com

Preclinical Pharmacokinetic and Metabolic Studies

Pharmacokinetic studies in animal models have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Absorption, Distribution, and Excretion in Animal Models

Studies using radiolabeled this compound in animal models have provided specific data on its excretion. In rats, following oral administration, approximately 74% of the dose was recovered in the urine within 24 hours. nih.gov Biliary excretion was also identified as a route of elimination, accounting for about 10% of the dose in rats. nih.gov In mice, the urinary excretion process was observed to be rapid, with 21% of the dose being excreted within 2 hours. nih.gov Distribution studies in laboratory animals, including rats and dogs, have confirmed the presence of the compound in various tissues such as the liver, kidney, spleen, and adipose tissue. nih.gov

Table 1: Preclinical Excretion of this compound in Animal Models Data sourced from Hakusui H, et al. (1978). nih.gov

| Animal Model | Excretion Route | Percentage of Dose | Time Frame |

|---|---|---|---|

| Rat | Urine | ~74% | 24 hours |

| Rat | Bile | ~10% | Not Specified |

| Mouse | Urine | ~21% | 2 hours |

Metabolite Identification and Metabolic Pathway Elucidation in Experimental Systems

The biotransformation of this compound has been investigated in experimental systems, leading to the identification of several metabolites. In studies involving both rats and mice, six primary metabolites were identified in the urine. nih.gov The metabolic process involves the cleavage of the amide bond within the heterocyclic ring structure of the parent compound. nih.gov The identified metabolites indicate that subsequent biotransformation includes processes such as oxidation, N-demethylation, and conjugation. nih.gov

The major metabolites identified in these preclinical models are listed below. nih.gov

Table 2: Identified Metabolites of this compound in Rat and Mouse Urine Data sourced from Hakusui H, et al. (1978). nih.gov

| Metabolite Name |

|---|

| p-chlorobenzoic acid |

| p-chlorohippuric acid |

| N-methyl-p-chlorobenzamide |

| 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid |

| 3-sulphopropionic acid |

| glucuronide of p-chlorobenzoic acid |

Physiologically Based Pharmacokinetic (PBPK) Modeling in Research

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. This is achieved by creating a mathematical model that incorporates physiological parameters (like organ size and blood flow) and the physicochemical properties of the compound.

As of the latest available data, there are no specific PBPK models for this compound published in peer-reviewed scientific literature. The development of such a model would be a critical step in translating preclinical findings to potential clinical scenarios, allowing for the simulation of pharmacokinetic profiles across different populations and conditions. The construction of a PBPK model for this compound would require extensive in vitro and in vivo data, which does not appear to be currently available in the public domain.

In Vitro and Ex Vivo Pharmacological Profiling

In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) studies are crucial for determining a compound's direct effects on biological systems.

Cell-based assays are a cornerstone of early preclinical research, providing insights into a compound's biological activity at the cellular level. These assays can measure a wide range of endpoints, including cell viability, proliferation, and specific signaling pathway modulation.

Currently, there is a notable absence of published research detailing the use of specific cell-based assays to evaluate the activity of this compound. While it is probable that such studies have been conducted as part of initial screening processes, the results are not publicly accessible. Future research in this area would be invaluable for elucidating the molecular targets and cellular mechanisms of this compound.

Ex vivo organ-level studies provide a bridge between in vitro assays and in vivo animal models. These studies use isolated organs to assess the functional response to a compound in a more complex physiological environment than cell cultures.

Similar to the other areas of preclinical research for this compound, there is no available data from ex vivo organ-level functional studies. Such research would be instrumental in understanding the compound's effects on the function of specific organs, such as the liver or heart, and in identifying potential organ-specific activities or liabilities.

Analytical Methodologies in Dichlormezanone Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic techniques are foundational for isolating Dichlormezanone (B1619738) and its related compounds from complex matrices, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), has been extensively utilized for the analysis of Chlormezanone (B1668783), a structurally similar compound, in biological samples such as plasma and urine tandfonline.comnih.govnih.gov. These methods typically incorporate UV detection for compound identification and quantification.

Methodology: Research on Chlormezanone has established RP-HPLC methods that often include an initial extraction step to remove interfering endogenous substances, achieving high recovery rates, around 90% tandfonline.com. Sensitivity limits for Chlormezanone have been reported as low as 20 ng/mL in biological fluids, with methods demonstrating good reproducibility, evidenced by intra- and inter-assay coefficients of variation below 5% tandfonline.com. An Ultra High-Performance Liquid Chromatographic (UPLC) method was developed for the simultaneous estimation of Paracetamol and Chlormezanone in pharmaceutical formulations, employing a C18 column and a mobile phase comprising Methanol, Water, and Tri ethyl amine (TEA) in a 50:50:0.5% ratio, with pH adjusted to 7.5 stmjournals.in. This method reported retention times of 4.46 minutes for Chlormezanone, with a Limit of Detection (LOD) of 4.13 µg/mL and a Limit of Quantification (LOQ) of 12.53 µg/mL stmjournals.in.

Research Findings: HPLC methods have proven effective in pharmacokinetic studies, allowing for the monitoring of Chlormezanone concentrations over extended periods, up to 120 hours post-administration tandfonline.comnih.gov. The validation of these methods for linearity, accuracy, precision, specificity, and sensitivity underscores their reliability for quantitative research applications stmjournals.innih.gov.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is primarily applied to analyze volatile or semi-volatile compounds. While direct GC analysis of this compound is less frequently documented in recent studies, GC coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for identifying and quantifying impurities and metabolites, particularly when derivatization techniques are employed for less volatile analytes researchgate.netnih.govshimadzu.comshimadzu.comorientjchem.orgnih.gov.

Methodology: GC-MS is a widely adopted technique for metabolite profiling and impurity analysis across various research fields shimadzu.comresearchgate.netiucr.org. Its application extends to analyzing residual solvents in pharmaceuticals, with methods optimized for different volatility levels and detection modes shimadzu.comshimadzu.comorientjchem.orgresearchgate.netscholarsresearchlibrary.com. Headspace sampling is often utilized in GC-MS for the analysis of volatile compounds, including residual solvents shimadzu.comshimadzu.comscholarsresearchlibrary.com. GC-MS can also identify unknown peaks, which often represent impurities in pharmaceutical samples shimadzu.com.

Research Findings: GC-MS has demonstrated efficacy in identifying impurities in diverse pharmaceutical contexts shimadzu.comorientjchem.orgresearchgate.net. For example, a sensitive GC-MS method developed for genotoxic impurities in Dobutamine hydrochloride exhibited linearity from the LOQ up to 0.18 mg/g, with correlation coefficients exceeding 0.99 for each impurity orientjchem.org. GC has also been applied to the determination of Chlormezanone in serum samples nih.gov.

Mass Spectrometry (MS) in Metabolite and Impurity Profiling

Mass Spectrometry (MS), frequently coupled with chromatographic techniques such as LC-MS/MS and GC-MS, is indispensable for metabolite and impurity profiling. Its high sensitivity and specificity allow for the identification and characterization of compounds based on their mass-to-charge ratio and fragmentation patterns stmjournals.inresearchgate.net.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recognized as a potent tool for the rapid detection, structural elucidation, and quantification of drug-related substances within biological fluids stmjournals.in. GC-MS is equally valuable for the identification of volatile and semi-volatile impurities and metabolites shimadzu.comresearchgate.net. Advanced techniques like High-Resolution Accurate Mass Spectrometry (HRAMS) coupled with GC can provide detailed information crucial for impurity identification researchgate.net.

Research Findings: MS techniques play a vital role in understanding drug metabolism and identifying potential impurities that could impact drug safety and efficacy stmjournals.inresearchgate.netyoutube.com. For instance, LC-MS/MS methods have been employed to accurately quantify omapatrilat (B1677282) and its metabolites in plasma, with the methods validated for precision and accuracy researchgate.net. Metabolite profiling, utilizing both LC-MS/MS and GC-MS, has been applied to various natural products to identify bioactive compounds shimadzu.com.

Spectrophotometric and Electroanalytical Methods for Research Applications

Spectrophotometric methods, particularly UV-Vis spectroscopy, and electroanalytical techniques offer alternative or complementary approaches for the analysis of this compound and related compounds.

Methodology: UV-Vis spectrophotometry is a common technique used to determine drug concentrations in both pure substances and their formulations researchgate.netresearchgate.netlac-bac.gc.caresearchgate.netnih.gov. Derivative spectrophotometry can enhance analytical sensitivity and selectivity, enabling the determination of compounds within mixtures without prior separation steps researchgate.netresearchgate.netresearchgate.netnih.gov. Electroanalytical methods, including various forms of voltammetry (e.g., square-wave voltammetry, differential pulse voltammetry), are recognized for their high sensitivity, speed, and cost-effectiveness in drug analysis nih.govnih.govresearchgate.netnih.gov. These techniques often benefit from the use of modified electrodes to improve analytical performance researchgate.netresearchgate.net.

Research Findings: Spectrophotometric methods have been successfully developed for the determination of related compounds, such as Mephenoxalone and Acetaminophen, in pharmaceutical preparations researchgate.netnih.gov. Electroanalytical methods have been applied to the analysis of various pharmaceuticals, including muscle relaxants like Mephenoxalone, with reported limits of detection in the nanogram per milliliter range researchgate.net. For example, a square-wave voltammetric method utilizing a boron-doped diamond electrode was developed for Mephenoxalone, achieving a limit of quantification of 10 ng/mL researchgate.net.

Method Validation for Research-Grade Analysis

Method validation is a critical step to ensure the accuracy, precision, specificity, sensitivity, and robustness of analytical methods employed in research. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision researchgate.netresearchgate.netnpra.gov.mychromforum.org.

Methodology: Method validation is typically conducted in accordance with established guidelines, such as those provided by the International Council for Harmonisation (ICH) researchgate.netresearchgate.netresearchgate.net. Essential parameters assessed include specificity (to confirm the absence of interference from other compounds), linearity (to establish a proportional relationship between analyte concentration and instrument response), accuracy (the degree of agreement between test results and the true value), precision (evaluating repeatability and reproducibility), LOD (the lowest concentration that can be reliably detected), and LOQ (the lowest concentration that can be reliably quantified) researchgate.netresearchgate.netnpra.gov.mychromforum.org.

Research Findings: Validated HPLC methods for Chlormezanone have reported sensitivity limits as low as 20 ng/mL and LOQs of 0.1 µg/mL, confirming their suitability for pharmacokinetic investigations tandfonline.comnih.gov. For related compounds, validated methods have demonstrated linearity across broad concentration ranges, with LODs and LOQs in the nanogram per milliliter range, attesting to their sensitivity and reliability for research applications stmjournals.inresearchgate.netresearchgate.net. For instance, one HPLC method for Chlormezanone reported a sensitivity limit of 20 ng/mL in plasma and urine tandfonline.com.

Advanced Research Perspectives and Future Directions

Development of Novel Analogs for Mechanistic Probing and Enhanced Specificity

The development of novel analogs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's properties for specific research goals. For Dichlormezanone (B1619738), which belongs to the 1,3-thiazin-4-one class, analog design could focus on elucidating its precise mechanism of action and improving its selectivity towards potential biological targets. Structure-activity relationship (SAR) studies, often guided by computational modeling techniques like Quantitative Structure-Activity Relationship (QSAR), can systematically explore how modifications to the this compound scaffold influence its biological activity.

Future research could involve synthesizing this compound derivatives with targeted alterations to its phenyl ring substituents, the methyl group, or the thiazinone core. These modifications could aim to:

Enhance Target Binding: Introduce functional groups that improve affinity for known or hypothesized targets.

Improve Specificity: Reduce off-target interactions by altering steric or electronic properties.

Develop Mechanistic Probes: Incorporate reporter tags (e.g., fluorescent labels, biotin) to facilitate target identification and pathway analysis.

Illustrative Data Table 1: Hypothetical this compound Analogs for Mechanistic Probing

| Analog ID | Proposed Modification (vs. This compound) | Rationale for Modification | Potential Outcome |

| DM-A1 | Hydroxylation on phenyl ring | Explore impact of polarity on receptor interaction | Increased target specificity, altered pharmacokinetic profile |

| DM-A2 | Replacement of methyl group with ethyl | Investigate steric effects around the nitrogen atom | Modulate binding affinity, probe conformational requirements |

| DM-A3 | Introduction of a cleavable linker at C2 | Facilitate conjugation to affinity tags or imaging agents | Development as a chemical probe for target engagement |

| DM-A4 | Halogen substitution (e.g., Fluorine) | Modulate electronic properties and metabolic stability | Enhanced potency, improved in vivo half-life |

Note: The data in this table is illustrative and represents potential research directions, not actual experimental findings.

Exploration of Previously Uncharacterized Biological Activities in Preclinical Models

Given this compound's historical classification as a muscle relaxant with anticonvulsant and hypothermic effects taylorandfrancis.com, there is potential to explore its activity in a broader range of preclinical models. Modern drug discovery often involves broad phenotypic screening to identify novel therapeutic applications for existing compounds. Research could investigate this compound's effects in models relevant to neurological disorders, pain management, or other areas where its known pharmacological profile might suggest efficacy.

This exploration could involve:

High-Throughput Screening (HTS): Testing this compound against panels of cell lines or targets associated with various diseases.

In Vivo Efficacy Studies: Evaluating its performance in animal models relevant to conditions beyond its original indication, such as models of neuropathic pain, anxiety, or neurodegenerative diseases.

Target-Based Assays: Screening this compound against specific enzymes or receptors identified through computational predictions or literature review, even if they are unrelated to its known mechanism.

Illustrative Data Table 2: Preclinical Screening Avenues for this compound

| Therapeutic Area | Preclinical Model/Assay | Rationale for Screening | Expected Outcome (Hypothetical) |

| Neurological Disorders | Rodent models of epilepsy or neuropathic pain | Known anticonvulsant properties suggest potential in CNS-related conditions | Identification of dose-dependent efficacy in reducing seizures/pain |

| Inflammatory Conditions | In vitro assays for cytokine modulation (e.g., TNF-α) | Exploration of potential anti-inflammatory effects beyond muscle relaxation | Modulation of inflammatory markers, suggesting novel applications |

| Metabolic Disorders | In vitro assays for metabolic enzyme activity | Investigate potential interactions with metabolic pathways, given its chemical structure | Identification of effects on key metabolic enzymes or pathways |

Note: The data in this table is illustrative and represents potential research directions, not actual experimental findings.

Application in Chemical Biology Tools and Probes

Chemical biology utilizes small molecules as tools to interrogate biological systems, understand cellular pathways, and identify drug targets. While this compound itself may not be optimized as a probe, its scaffold could be modified to serve this purpose. Derivatives could be synthesized with functionalities that allow for target engagement tracking, such as:

Biotinylation: For pull-down assays to isolate target proteins.

Fluorescent Tagging: For visualizing compound localization within cells or target binding.

Affinity Probes: Incorporating photoactivatable cross-linkers to covalently label binding partners.

Such chemically modified this compound analogs could be instrumental in mapping its interactions within cellular environments, thereby aiding in the identification of its primary molecular targets and understanding its broader biological impact. The exploration of 1,3-thiazin-4-one derivatives as bioactive compounds semanticscholar.orglac-bac.gc.ca provides a foundation for designing such specialized tools.

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

The advent of high-throughput omics technologies has revolutionized the study of drug mechanisms. Integrating transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level view of how a compound like this compound affects cellular processes. Applying these technologies could:

Identify Molecular Targets: Proteomic studies could identify proteins that bind to this compound or are differentially regulated upon its treatment.

Elucidate Pathways: Transcriptomic and metabolomic analyses can reveal changes in gene expression and metabolic profiles, highlighting affected cellular pathways (e.g., related to muscle function, neurotransmission, or inflammation).

Uncover Off-Target Effects: A systems-wide approach can reveal unintended biological consequences of this compound treatment, informing future analog design or repositioning efforts.

Illustrative Data Table 3: Potential Omics-Based Discoveries for this compound

| Omics Technology | Potential Findings upon this compound Treatment | Implication for Research |

| Proteomics | Upregulation of proteins involved in muscle relaxation pathways; Identification of novel protein binders. | Confirmation of known mechanisms, discovery of new molecular targets. |

| Transcriptomics | Differential gene expression in pathways related to ion channel regulation or neurotransmitter synthesis. | Elucidation of transcriptional targets and downstream signaling cascades. |

| Metabolomics | Alterations in energy metabolism or lipid profiles; Changes in levels of specific amino acids or signaling lipids. | Insights into cellular energy status and potential metabolic liabilities or benefits. |

| Multi-Omics | Correlated changes across transcriptomics, proteomics, and metabolomics data, revealing integrated cellular responses. | Comprehensive understanding of this compound's impact on cellular systems and pathways. |

Note: The data in this table is illustrative and represents potential research directions, not actual experimental findings.

Artificial Intelligence and Machine Learning in Compound Research and Repositioning

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming drug discovery by accelerating processes, improving prediction accuracy, and identifying novel opportunities. For this compound, AI/ML can be applied in several key areas:

Drug Repositioning: AI algorithms can analyze vast biological and chemical datasets to predict new therapeutic indications for this compound, potentially identifying uses beyond its historical applications. Related compounds like chlormezanone (B1668783) have already been identified through AI for repositioning taylorandfrancis.com.

De Novo Drug Design and Lead Optimization: AI models can predict the properties of novel molecular structures, guiding the design of this compound analogs with improved efficacy, safety, and pharmacokinetic profiles. This includes predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Target Identification: ML can analyze complex biological data (e.g., genomics, proteomics) to predict novel protein targets that this compound or its analogs might interact with.

Virtual Screening: AI can rapidly screen large chemical libraries to identify compounds with similar structural or functional properties to this compound, potentially uncovering new leads or repositioning candidates.

Illustrative Data Table 4: AI/ML Applications for this compound Research

| AI/ML Application | Methodology | Potential Outcome for this compound |

| Drug Repositioning | Network analysis, pathway enrichment, literature mining, similarity-based prediction | Identification of novel therapeutic areas (e.g., neurological, inflammatory, metabolic) |

| Analog Design | Generative adversarial networks (GANs), QSAR modeling, molecular property prediction | Design of analogs with enhanced potency, selectivity, and favorable ADMET profiles |

| Target Prediction | Graph neural networks, protein-ligand interaction prediction, gene expression correlation analysis | Identification of novel molecular targets and pathways influenced by this compound |

| Synthesis Planning | Retrosynthesis prediction algorithms | Optimization of synthetic routes for this compound and its novel analogs |

Note: The data in this table is illustrative and represents potential research directions, not actual experimental findings.

Compound List:

this compound

Chlormezanone

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of dichlormezanone, and how can they be experimentally validated?

- Methodological Answer: To validate mechanisms, employ in vitro assays (e.g., receptor binding studies using radioligand displacement) and in vivo models (e.g., muscle relaxation tests in rodents). Pair these with molecular docking simulations to predict binding affinities to GABA receptors. Ensure reproducibility by adhering to standardized protocols (e.g., OECD guidelines for preclinical testing) .

Q. What analytical methods are most reliable for quantifying this compound in biological matrices?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate methods per ICH Q2(R1) guidelines, including parameters like limit of detection (LOD), linearity, and recovery rates. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers address conflicting data on this compound’s pharmacokinetic properties across studies?

- Methodological Answer: Conduct a systematic review to identify sources of variability (e.g., species-specific metabolism, dosing regimens). Use meta-analysis to pool data, adjusting for covariates like age, sex, and metabolic enzyme polymorphisms. Validate findings with controlled crossover studies in human cohorts .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s long-term neurotoxicological effects?

- Methodological Answer: Implement a longitudinal cohort study with repeated measures of biomarkers (e.g., oxidative stress markers, neuroimaging). Include a control group and use mixed-effects models to account for individual variability. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers resolve contradictions in this compound’s efficacy across different patient subgroups?

- Methodological Answer: Apply stratified randomization in clinical trials to compare subgroups (e.g., genetic profiles, comorbidities). Use multivariate regression to isolate confounding variables. Supplement with pharmacogenomic studies to identify allele-specific responses .

Q. What methodologies are suitable for exploring this compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer: Utilize recombinant enzyme assays (e.g., CYP3A4, CYP2D6) to measure inhibition/induction. Pair with hepatocyte culture models to assess metabolic stability. Validate findings using physiologically based pharmacokinetic (PBPK) modeling .

Methodological Frameworks and Data Analysis

Q. How should researchers structure a hypothesis-driven study on this compound’s off-target effects?

- Methodological Answer: Frame the question using the PICO framework (Population: target cells; Intervention: this compound exposure; Comparison: untreated controls; Outcome: cytotoxicity/apoptosis). Use high-content screening (HCS) to quantify off-target effects and pathway enrichment analysis to identify affected biological processes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Apply non-linear regression models (e.g., sigmoidal Emax model) to estimate EC50 values. Use Bayesian hierarchical models to account for inter-study variability. Validate with bootstrap resampling for confidence intervals .

Guidance for Rigorous Research

- Avoid Common Pitfalls : Ensure sample sizes are statistically powered (e.g., G*Power software) to prevent Type II errors .

- Ethical Compliance : Obtain IRB approval for human studies and adhere to ARRIVE guidelines for animal research .

- Data Transparency : Share raw datasets via repositories like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.